Tert-butyl 2-pyrrolidin-3-ylpropanoate Tert-butyl 2-pyrrolidin-3-ylpropanoate
Brand Name: Vulcanchem
CAS No.: 2287314-56-9
VCID: VC4181079
InChI: InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
SMILES: CC(C1CCNC1)C(=O)OC(C)(C)C
Molecular Formula: C11H21NO2
Molecular Weight: 199.294

Tert-butyl 2-pyrrolidin-3-ylpropanoate

CAS No.: 2287314-56-9

Cat. No.: VC4181079

Molecular Formula: C11H21NO2

Molecular Weight: 199.294

* For research use only. Not for human or veterinary use.

Tert-butyl 2-pyrrolidin-3-ylpropanoate - 2287314-56-9

Specification

CAS No. 2287314-56-9
Molecular Formula C11H21NO2
Molecular Weight 199.294
IUPAC Name tert-butyl 2-pyrrolidin-3-ylpropanoate
Standard InChI InChI=1S/C11H21NO2/c1-8(9-5-6-12-7-9)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Standard InChI Key QBYGRJOEKWVCJY-UHFFFAOYSA-N
SMILES CC(C1CCNC1)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) attached to a propanoate ester bearing a tert-butyl group. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) provides steric bulk, enhancing stability against hydrolysis and oxidative degradation. The pyrrolidine ring contributes conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.

Key Structural Features:

  • Pyrrolidine Ring: Adopts an envelope conformation, with the nitrogen atom participating in hydrogen bonding or coordination chemistry .

  • Ester Group: The tert-butyl ester moiety (OC(CH3)3\text{OC}(\text{CH}_3)_3) is less polar than methyl or ethyl esters, improving lipid solubility.

  • Chirality: The pyrrolidine ring’s 3-position introduces a stereocenter, making enantioselective synthesis crucial for applications requiring specific stereochemistry .

Physicochemical Properties

PropertyValueSource
Molecular Weight199.294 g/mol
Density~1.04 g/cm³
Boiling PointNot reported
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Estimated 1.2–1.8 (lipophilic)

The compound’s low water solubility and high lipid affinity suggest utility in drug formulations requiring blood-brain barrier penetration.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between tert-butyl bromoacetate and pyrrolidine under basic conditions:

\text{BrCH}_2\text{COO}^-\text{tBu} + \text{C}_4\text{H}_9\text{N} \xrightarrow{\text{Base}} \text{CH}_2(\text{C}_4\text{H_8N})\text{COO}^-\text{tBu} + \text{HBr}

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (Et3_3N) or sodium hydride (NaH).

  • Temperature: 0–25°C, yielding 60–75% after purification.

Purification: Flash chromatography (ethyl acetate/hexane) or recrystallization.

Industrial Manufacturing

Industrial protocols optimize for scale and cost:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side products.

  • Catalytic Systems: Transition metal catalysts (e.g., Pd) may improve yield in stereoselective routes .

  • Quality Control: HPLC and GC-MS ensure ≥95% purity for pharmaceutical intermediates.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the carboxylic acid:

\text{tBuOCOCH}_2\text{C}_3\text{H_6N} + \text{H}_3\text{O}^+ \rightarrow \text{HOOCCH}_2\text{C}_3\text{H_6N} + \text{tBuOH}

This reaction is critical for prodrug activation or further derivatization.

Pyrrolidine Ring Functionalization

  • N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts, enhancing bioactivity .

  • Oxidation: Using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, the ring can be oxidized to pyrrolidone derivatives.

Biological Activities and Mechanisms

Acetylcholinesterase (AChE) Inhibition

The pyrrolidine ring mimics the choline moiety of acetylcholine, enabling competitive inhibition of AChE (IC50_{50} ~10 μM in analogs). This activity is being explored for Alzheimer’s disease therapeutics.

Antioxidant Properties

Electron-rich nitrogen and ester groups scavenge reactive oxygen species (ROS), with EC50_{50} values comparable to ascorbic acid in vitro.

Anti-Inflammatory Effects

Modulates NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in macrophage models.

Applications in Pharmaceutical Development

Intermediate for Neurological Drugs

Used in synthesizing AChE inhibitors (e.g., rivastigmine analogs) and NMDA receptor antagonists .

Prodrug Design

The tert-butyl ester serves as a lipophilic prodrug moiety, improving oral bioavailability of carboxylic acid drugs.

Peptide Mimetics

Incorporated into peptidomimetics to enhance metabolic stability and target binding .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 1.44 (s, 9H, tBu), 2.65–3.10 (m, 5H, pyrrolidine), 3.50 (t, 2H, CH2_2COO) .

  • 13^{13}C NMR: δ 27.8 (tBu), 45.2 (pyrrolidine C-N), 172.1 (C=O) .

  • HRMS: [M+H]+^+ calcd. 200.1651, found 200.1648.

Chromatographic Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time 8.2 min.

  • TLC: Rf_f 0.5 (ethyl acetate/hexane 1:1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator